3-(3-Fluorophenyl)-1,4-dioxane-2-carboxylic acid
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Overview
Description
3-(3-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is an organic compound that features a fluorinated phenyl group attached to a dioxane ring, which in turn is connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,4-dioxane-2-carboxylic acid typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of diols with appropriate leaving groups under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1,4-dioxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,4-dioxane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the dioxane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the dioxane ring.
3-Fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
4-Fluorophenylboronic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
3-(3-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is unique due to the presence of both the dioxane ring and the fluorophenyl group, which confer distinct chemical and physical properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11FO4 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H11FO4/c12-8-3-1-2-7(6-8)9-10(11(13)14)16-5-4-15-9/h1-3,6,9-10H,4-5H2,(H,13,14) |
InChI Key |
HAEVUZVKJREVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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